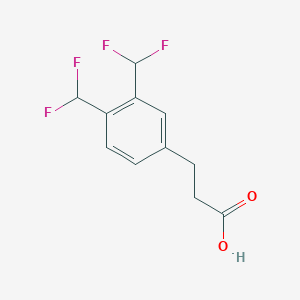![molecular formula C11H15ClN2O B14784300 2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide is a chiral compound with a specific stereochemistry, indicated by the (S) configuration This compound features an amino group, a chlorobenzyl group, and a methylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and (S)-2-aminopropanoic acid.
Formation of Intermediate: The 3-chlorobenzyl chloride is reacted with (S)-2-aminopropanoic acid under basic conditions to form an intermediate.
Amidation: The intermediate is then subjected to amidation using N-methylamine to yield the final product, (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Purification: Implementing purification techniques like crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzyl chloride: A related compound used in the synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide.
N-Methylpropanamide: Shares the amide functional group with the target compound.
2-Aminopropanoic acid: The amino acid precursor used in the synthesis.
Uniqueness
(S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (S)-2-Amino-N-(3-chlorobenzyl)-N-methylpropanamide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15ClN2O |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3 |
Clave InChI |
WIMXZBQTFWKZLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)CC1=CC(=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


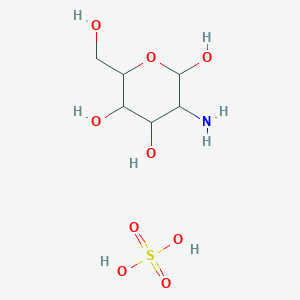
![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
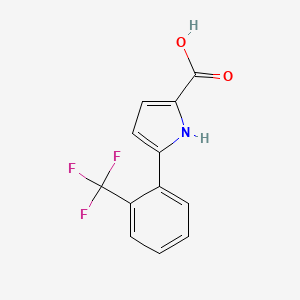
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)
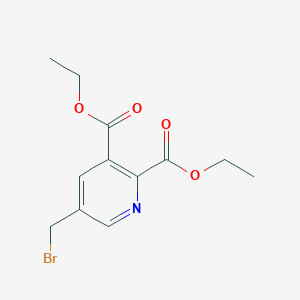
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
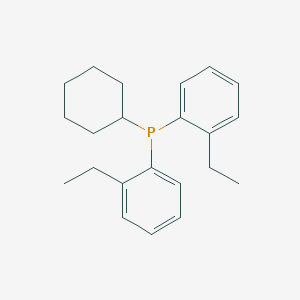

![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
